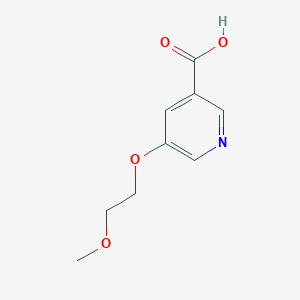

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAJPEYOVOZTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that derivatives of pyridine carboxylic acids showed effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antifungal | Inhibitory effects on Candida species |

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation:

- Case Study : In vitro assays revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its use in managing inflammatory diseases.

| Activity Type | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in IL-6 and TNF-alpha levels |

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals:

- Synthesis Pathways : this compound can be used to create herbicides and fungicides, enhancing crop protection against pests and diseases.

Case Study: Synthesis of Agrochemicals

A patent describes the use of pyridine derivatives in the formulation of agrochemicals, highlighting the utility of this compound as a key building block for effective agricultural products .

Polymer Chemistry

The compound's functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

- Case Study : Research has shown that incorporating pyridine-based compounds into polymer formulations can improve their resistance to environmental stressors, making them suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is not well-documented. as a derivative of nicotinic acid, it may interact with similar molecular targets and pathways. Nicotinic acid is known to interact with G-protein-coupled receptors and influence lipid metabolism.

Comparison with Similar Compounds

Key Properties :

- SMILES : O=C(O)C1=CN=CC(=C1)OCCOC

- InChIKey : XMAJPEYOVOZTFG-UHFFFAOYSA-N

Comparison with Similar Pyridine-3-carboxylic Acid Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key features of structurally related compounds:

Key Differences and Implications

Substituent Effects on Acidity :

- The chlorine in 1255147-31-9 (electron-withdrawing) increases carboxylic acid acidity compared to the methoxyethoxy group (electron-donating) in 1343658-77-4 .

- Phenylethynyl (175203-69-7) and bromophenyl (887973-36-6) groups reduce solubility in polar solvents due to aromaticity .

Steric and Synthetic Considerations: The Boc-protected amino group (337904-92-4) is sterically hindered, requiring deprotection for further reactions, unlike the methoxyethoxy group, which is stable under acidic conditions . Positional isomerism (e.g., 2- vs. 5-substitution in 247582-56-5 vs. 1343658-77-4) alters electronic distribution, affecting reactivity in metal coordination or catalysis .

Biological and Material Applications :

Research Findings and Trends

- Coordination Chemistry : Pyridine-3-carboxylic acids with electron-donating groups (e.g., methoxyethoxy) form stable complexes with transition metals, as seen in Co(II)-triazole complexes for photocatalytic dye degradation .

- Synthetic Routes : Common methods include formic acid-mediated deprotection () and coupling reactions (), applicable to 1343658-77-4 synthesis.

Biological Activity

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's unique structure may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a carboxylic acid group and an ether moiety. This configuration is significant as it may enhance the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays conducted on various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer), revealed that this compound significantly reduces cell viability.

- Case Study : In a comparative study, the compound was tested against standard chemotherapeutics like cisplatin. The results indicated that at a concentration of 100 µM, this compound reduced A549 cell viability to approximately 66%, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.

- Research Findings : In a study focusing on various derivatives, it was noted that compounds similar to this compound exhibited selective activity against resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The carboxylic acid group may facilitate hydrogen bonding with active sites on enzymes or receptors, while the pyridine ring can engage in π-π interactions, modulating the activity of these biological targets.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other compounds within the same class:

| Compound Name | Anticancer Activity (A549) | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | Reduced viability to 66% | Effective against MRSA | Unique ether substitution |

| Compound A | Reduced viability to 75% | Moderate against MRSA | Lacks ether group |

| Compound B | Reduced viability to 80% | Ineffective | Different functional groups |

Q & A

Basic Research Question

- NMR Spectroscopy : The 2-methoxyethoxy group’s protons appear as a singlet (~δ 3.85 for OCH₃) and a multiplet (~δ 3.5–4.5 for CH₂OCH₂). Pyridine ring protons typically resonate between δ 7.0–9.0, with the carboxylic acid proton as a broad peak (~δ 9–10) .

- Elemental Analysis : Verify empirical formula (e.g., C₁₀H₁₁NO₅) with ≤0.5% deviation in C/H/N content .

- HPLC : Use reverse-phase columns (e.g., C18) with acidic mobile phases. Retention times can be compared to analogs (e.g., 1.40 minutes under SMD-TFA05 conditions for related compounds) .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

The 2-methoxyethoxy group introduces steric hindrance and flexibility, complicating crystal lattice formation. Strategies include:

- Solvent screening : Use mixed solvents (e.g., water/ethanol) to balance polarity.

- Temperature-gradient crystallization : Slow cooling from 60°C to 4°C promotes ordered packing.

- Co-crystallization : Add small molecules (e.g., nicotinamide) to stabilize hydrogen bonds .

Data Example :

| Compound | Solvent System | Crystal Yield | Melting Point (°C) |

|---|---|---|---|

| 5-Methoxypyridine-2-carboxylic acid | Water/Ethanol | 47% | 167 |

How does the 2-methoxyethoxy substituent influence the compound’s electronic properties and reactivity?

Advanced Research Question

- Electron-Donating Effects : The ether oxygen enhances electron density on the pyridine ring, altering acidity (pKa) and nucleophilic substitution reactivity. Computational modeling (DFT) can predict charge distribution .

- Steric Effects : The substituent’s bulk may hinder regioselective reactions (e.g., electrophilic aromatic substitution). Kinetic studies using NMR or HPLC can quantify reaction rates compared to less-substituted analogs .

What are the implications of the 2-methoxyethoxy group on the compound’s solubility and formulation in biological assays?

Advanced Research Question

- Solubility : The polar ether group improves aqueous solubility compared to non-substituted pyridines. Solubility parameters (logP) can be estimated via HPLC retention times .

- Biological Stability : The ether linkage resists hydrolysis under physiological pH, enhancing stability in cell culture media. Validate via LC-MS stability assays over 24–72 hours .

How can structural analogs guide SAR studies for this compound in medicinal chemistry?

Advanced Research Question

- Analog Synthesis : Replace the 2-methoxyethoxy group with methoxy (e.g., 5-methoxypyridine-3-carboxylic acid) or ethoxyethyl groups to assess steric/electronic effects .

- Activity Correlation : Test analogs in enzyme inhibition assays (e.g., kinase targets). For example, pyridine-carboxylic acids are used in PIM1 kinase inhibitor scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.